molecular formula C17H23N3O4 B1359844 tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1054315-49-9

tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1359844
CAS No.: 1054315-49-9
M. Wt: 333.4 g/mol
InChI Key: JQEFXEHWZZAJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Amination: Conversion of a nitro group to an amino group.

    Cyclization: Formation of the dihydropyridine ring.

    Esterification: Introduction of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential effects on cellular processes or as a probe to investigate biological pathways.

Medicine

Medicinally, dihydropyridine derivatives are often explored for their potential as cardiovascular drugs, particularly as calcium channel blockers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting muscle contraction and other calcium-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

Uniqueness

The unique structural features of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, such as the specific substitution pattern on the aromatic ring and the presence of the tert-butyl ester group, may confer distinct biological activities or chemical reactivity compared to other dihydropyridines.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11-9-13(10-14(15(11)18)20(22)23)12-5-7-19(8-6-12)16(21)24-17(2,3)4/h5,9-10H,6-8,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFXEHWZZAJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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